2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Description
2-[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-hydroxyethyl substituent at the N1 position of the pyrazolopyrimidine core and an N-(2-methoxyphenyl)acetamide side chain. The compound’s design leverages the pyrazolopyrimidine core’s ability to mimic purine bases, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-25-13-5-3-2-4-12(13)19-14(23)9-20-10-17-15-11(16(20)24)8-18-21(15)6-7-22/h2-5,8,10,22H,6-7,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYBMQTCWNWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the hydroxyethyl and methoxyphenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohols.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural homology with several analogs, differing primarily in substituents on the pyrazolopyrimidine core and acetamide side chain. Key comparisons include:
Physicochemical Properties
- Molecular Weight : The target compound (C₁₈H₁₉N₅O₄) has a molecular weight of 369.38 g/mol , comparable to the fluorophenyl analog (C₁₉H₁₇FN₄O₃, 368.37 g/mol) .
- Melting Point: While data for the target compound is unavailable, the fluorophenyl analog’s structural similarity suggests a high melting point (>250°C), consistent with the chromenone derivative’s MP of 302–304°C .
- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility relative to the fluorophenyl and chlorophenyl analogs, which prioritize membrane permeability via lipophilic groups .
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative recognized for its potential biological activities, particularly in oncology. This article presents an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 343.34 g/mol. The presence of a hydroxyethyl group enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O4 |
| Molecular Weight | 343.34 g/mol |
| CAS Number | 899742-62-2 |
| IUPAC Name | 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |
Research indicates that compounds similar to this pyrazolo derivative exhibit significant biological activities by acting as inhibitors of specific kinases involved in cancer progression. Notably, they may inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a crucial role in various cancer pathways .
Anticancer Activity
In vitro Studies : Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain tumor), and NCI-H460 (lung cancer). The growth inhibition concentration (GI50) values for these compounds were reported as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These results suggest that the compound may possess significant antitumor properties due to its structural characteristics that enhance binding to target proteins involved in cell proliferation .
Other Biological Activities
Beyond anticancer effects, pyrazole compounds are known for a range of biological activities including:
The diverse mechanisms through which these compounds exert their effects include inhibition of cyclin-dependent kinases (CDKs), modulation of nitric oxide synthase (NOS), and interaction with estrogen receptors .
Case Studies
- Study on Antitumor Activity : A study conducted by Wei et al. evaluated ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives against A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity .
- Cytotoxicity Assessment : Bouabdallah et al. screened various pyrazolo derivatives against Hep-2 and P815 cell lines, reporting significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
